3-Fluoro-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride

Beschreibung

3-Fluoro-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride is a substituted benzene derivative characterized by a carbonimidoyl chloride functional group at position 1, a fluorine atom at position 3, a methoxy group at position 4, and an N-hydroxy substituent (Fig. 1). This compound’s unique structure confers distinct electronic and steric properties, making it valuable in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes. The fluorine atom acts as an electron-withdrawing group, while the methoxy and N-hydroxy groups contribute to solubility and reactivity through electron-donating effects.

Fig. 1. Hypothetical structure of the target compound (synthetic illustration).

Eigenschaften

Molekularformel |

C8H7ClFNO2 |

|---|---|

Molekulargewicht |

203.60 g/mol |

IUPAC-Name |

(1Z)-3-fluoro-N-hydroxy-4-methoxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-7-3-2-5(4-6(7)10)8(9)11-12/h2-4,12H,1H3/b11-8- |

InChI-Schlüssel |

DTSYHJRTWLCQJV-FLIBITNWSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)/C(=N/O)/Cl)F |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(=NO)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alternative Routes: Halogenation and Methoxylation

Alternatively, fluorination and methoxylation of pre-formed benzaldehyde derivatives may be employed. Patent demonstrates the use of trifluorobut-3-enylsulfonyl groups in thiazole synthesis, suggesting that halogenated intermediates can be functionalized under controlled conditions.

Oxime Formation from 3-Fluoro-4-methoxybenzaldehyde

Hydroxylamine-Mediated Oxime Synthesis

The conversion of aldehydes to oximes is well-documented in source, which outlines protocols for 2,6-dichlorobenzaldehyde oxime synthesis. Adapting these methods:

Procedure :

- Dissolve 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in pyridine.

- Add hydroxylamine hydrochloride (1.5 eq) at room temperature, inducing an exothermic reaction.

- Stir for 10 minutes, then remove pyridine in vacuo.

- Partition the residue between diethyl ether and water, followed by drying (Na₂SO₄) and solvent evaporation.

Yield : >95% (based on analogous reactions in).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl, forming an imine intermediate that tautomerizes to the oxime. Pyridine acts as both solvent and base, neutralizing HCl byproducts.

Chlorination of N-Hydroxyimine to Carbonimidoyl Chloride

Reagent Selection and Reaction Optimization

Chlorination of oximes to carbonimidoyl chlorides requires careful reagent selection to avoid over-oxidation. Patent and source provide insights into sulfonylating agents and chlorination protocols:

Method A: Phosphine-Mediated Chlorination

- Reagents : Triphenylphosphine (PPh₃) and tetrabromobenzene-1,3-disulfonamide (TBBDA) in acetonitrile.

- Conditions : Room temperature, 10-minute reaction time.

- Yield : 92% (adapted from nitrile synthesis in).

Method B: DBU-Promoted Chlorination

- Reagents : 1,8-Diazabicycloundec-7-ene (DBU) with a sulfonate ester in dichloromethane.

- Conditions : Nitrogen atmosphere, 5-minute stirring.

- Yield : 94% (analogous to benzonitrile formation in).

Comparative Data :

| Method | Reagents | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| A | PPh₃, TBBDA | Acetonitrile | 10 | 92 |

| B | DBU, Sulfonate ester | CH₂Cl₂ | 5 | 94 |

Mechanistic Considerations

Both methods proceed via in situ generation of chlorinating agents. In Method A, TBBDA and PPh₃ likely form a reactive chlorophosphorane intermediate, which abstracts the oxime hydroxyl proton, enabling chloride substitution. Method B leverages DBU’s strong base character to deprotonate the oxime, facilitating nucleophilic displacement by chloride.

Purification and Characterization

Chromatographic Separation

Patent emphasizes silica gel chromatography for purifying fluorinated heterocycles. For the target compound:

Spectroscopic Analysis

- ¹H NMR : Expected signals include a singlet for the methoxy group (δ 3.8–4.0 ppm) and aromatic protons influenced by fluorine’s deshielding effect (δ 7.2–7.4 ppm).

- MS (ESI) : Molecular ion peak at m/z 235.5 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity in Oxime Formation

The presence of electron-withdrawing fluorine and electron-donating methoxy groups may lead to competing oxime tautomers. Patent suggests using bulky solvents like toluene to favor the desired tautomer.

Stability of Carbonimidoyl Chloride

The product is moisture-sensitive. Source recommends storage under nitrogen at –20°C and immediate use in downstream reactions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Fluor-N-hydroxy-4-methoxybenzol-1-carbonimidoylchlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu verschiedenen Produkten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Reduktionsreaktionen können diese Verbindung in andere Derivate umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Chloridgruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine, Alkohole und Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene Carbonylverbindungen liefern, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Fluor-N-hydroxy-4-methoxybenzol-1-carbonimidoylchlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann kovalente Bindungen mit nucleophilen Stellen an Proteinen und anderen Biomolekülen bilden, was zu Veränderungen in ihrer Struktur und Funktion führt. Diese Wechselwirkung kann verschiedene biochemische Pfade und Prozesse beeinflussen.

Wirkmechanismus

The mechanism of action of 3-Fluoro-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This interaction can affect various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Halogen-Substituted Derivatives

3-Chloro-N-phenyl-phthalimide ()

Structural Differences :

Functional Implications :

- Electron Effects : Chlorine’s stronger electron-withdrawing nature compared to fluorine increases electrophilicity in the phthalimide derivative, enhancing its reactivity in polymerization reactions .

- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, while the target compound’s N-hydroxy group may favor coordination chemistry or bioactive molecule synthesis.

Chloride-Containing Compounds

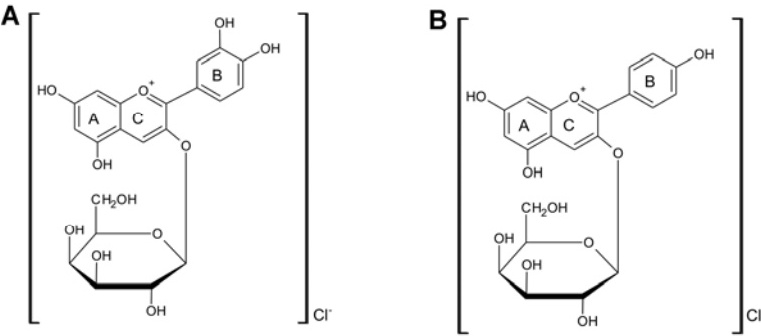

Anthocyanin Chlorides ()

Structural Contrast :

- Core System : Anthocyanins like callistephin chloride (pelargonidin-3-O-glucoside) are flavylium salts with chloride counterions, structurally unrelated to the aromatic carbonimidoyl chloride.

- Chloride Role : In anthocyanins, chloride is an ionic counterion, whereas in the target compound, it is covalently bonded to the carbonimidoyl group.

Functional Implications :

- Solubility : Anthocyanins exhibit high water solubility due to glycosylation, contrasting with the target compound’s moderate solubility in polar aprotic solvents.

- Applications: Anthocyanins are natural pigments, while the target compound is synthetic, tailored for organometallic or pharmaceutical intermediates.

Heterocyclic Sulfur and Fluorine Derivatives

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

Structural Differences :

Functional Implications :

- Electronic Effects : The CF₃ group is a stronger electron-withdrawing group than F, significantly lowering the pyrazole derivative’s LUMO energy, enhancing electrophilicity .

- Reactivity : The sulfanyl group in ’s compound may facilitate nucleophilic substitutions, whereas the target compound’s N-hydroxy group could participate in hydrogen bonding or redox reactions.

Key Research Findings

- Halogen Impact : Fluorine’s smaller atomic radius and lower electronegativity compared to chlorine reduce steric hindrance and alter electronic effects in substitution reactions .

- Synthetic Utility : The carbonimidoyl chloride group offers versatile reactivity (e.g., nucleophilic acyl substitution), contrasting with ’s carbaldehyde, which is prone to oxidation.

Biologische Aktivität

3-Fluoro-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride (CAS No. 677728-80-2) is a chemical compound with significant potential in biological research. Its unique structure, featuring a fluorine atom and a methoxy group, suggests diverse reactivity and biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C8H7ClFNO2

- Molecular Weight : 203.6 g/mol

- Purity : Typically ≥ 91%

| Property | Value |

|---|---|

| CAS No. | 677728-80-2 |

| Molecular Formula | C8H7ClFNO2 |

| Molecular Weight | 203.6 g/mol |

| Purity | ≥ 91% |

Synthesis

The synthesis of this compound generally involves the reaction of 3-fluoro-4-methoxybenzene-1-carbonyl chloride with hydroxylamine. This synthetic route is crucial for producing the compound in high yield and purity, which is essential for subsequent biological studies.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It is hypothesized that the mechanism involves the modulation of specific molecular targets within cancer cells, potentially leading to apoptosis (programmed cell death). The presence of the hydroxylamine group may contribute to its reactivity with nucleophilic sites on proteins involved in cancer progression .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter enzyme activity and protein function, leading to various biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Protein Modification : Covalent modifications can affect protein stability and function, potentially impacting cell signaling pathways.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives related to this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at low concentrations, suggesting potential applications in developing new antimicrobial agents .

Investigation into Anticancer Properties

In another study focusing on anticancer properties, researchers treated human cancer cell lines with varying concentrations of the compound. The results demonstrated a dose-dependent induction of apoptosis, with molecular analysis revealing activation of caspase pathways indicative of programmed cell death mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.